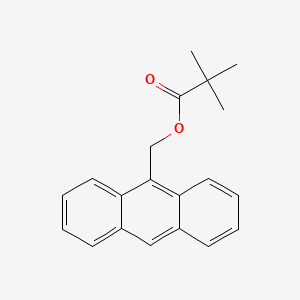
(Anthracen-9-YL)methyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Anthracen-9-YL)methyl 2,2-dimethylpropanoate typically involves the esterification of anthracene-9-methanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Anthracen-9-YL)methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxylic acid, while reduction may produce anthracene-9-methanol.
Scientific Research Applications
(Anthracen-9-YL)methyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Anthracen-9-YL)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions with other aromatic molecules, influencing various biochemical processes. Additionally, its ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A parent compound with similar aromatic properties.
Anthracene-9-carboxylic acid: A derivative with a carboxylic acid group instead of an ester.
Anthracene-9-methanol: A related compound with a hydroxyl group.
Uniqueness
(Anthracen-9-YL)methyl 2,2-dimethylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications. Its combination of aromatic and ester properties makes it a versatile compound for various scientific and industrial uses.
Properties
CAS No. |
72681-57-3 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
anthracen-9-ylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H20O2/c1-20(2,3)19(21)22-13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12H,13H2,1-3H3 |
InChI Key |
HZAVXPFJGHVXKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















